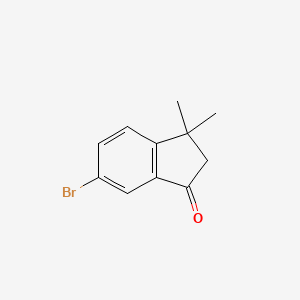

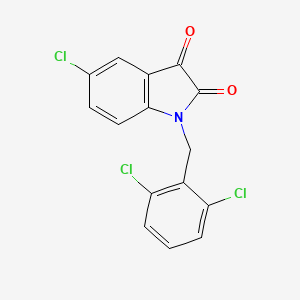

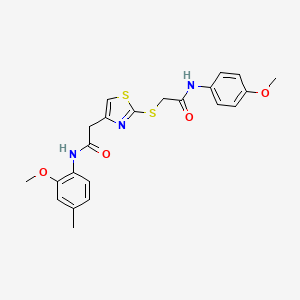

![molecular formula C16H20N6O B2384956 1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881551-30-0](/img/structure/B2384956.png)

1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, also known as DPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPQ is a heterocyclic compound that contains a pyrrolo[2,3-b]quinoxaline backbone, which is a unique feature that makes it a valuable tool in studying various biological processes.

Scientific Research Applications

Catalytic Synthesis of Quinoxalines

Quinoxalines, including those derived from reactions involving diamino compounds similar to the one you're interested in, have been synthesized using bismuth(III) as a catalyst. This method facilitates the formation of 2,3-disubstituted quinoxalines in water under mild conditions, indicating potential for environmentally friendly synthetic routes for quinoxaline derivatives (Yadav et al., 2008).

Antimycobacterial Activity

Pyrroloquinoxaline-carboxylic acid hydrazide derivatives, which share a core structural motif with your compound of interest, have demonstrated in vitro antimycobacterial activity. This suggests potential applications of similar compounds in developing treatments against Mycobacterium tuberculosis (Guillon et al., 2004).

Protein Kinase Inhibition

Substituted phenylaminopyrroloquinoxaline-carboxylic acid derivatives have been investigated as inhibitors of the human protein kinase CK2. These compounds, including those structurally related to "1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide," have shown promise as potential therapeutics for diseases related to CK2 dysregulation, such as cancer (Guillon et al., 2013).

Synthesis and Diversification

Methods have been developed for the regioselective synthesis of pyrroloquinoxalines under mild conditions, showcasing the versatility of these compounds in organic synthesis. This highlights the potential for creating diverse derivatives with tailored properties for specific scientific or therapeutic applications (Huang et al., 2011).

Mechanism of Action

Target of Action

Related compounds in the pyrrolo[2,3-b]quinoxaline family have been found to interact with various enzymes such as sirt1 , Rho kinase , luciferase, and phosphodiesterase .

Mode of Action

Related compounds have been shown to activate or inhibit their target enzymes, leading to various downstream effects .

Biochemical Pathways

Related compounds have been shown to influence a variety of pathways, depending on their specific targets .

Result of Action

Related compounds have been shown to have various effects, such as reducing the migration and invasion abilities of certain cells .

properties

IUPAC Name |

1,2-diamino-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-2-3-6-9-19-16(23)12-13-15(22(18)14(12)17)21-11-8-5-4-7-10(11)20-13/h4-5,7-8H,2-3,6,9,17-18H2,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSGLCUTIGQIMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-diamino-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone](/img/structure/B2384873.png)

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)

![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2384883.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione](/img/structure/B2384890.png)